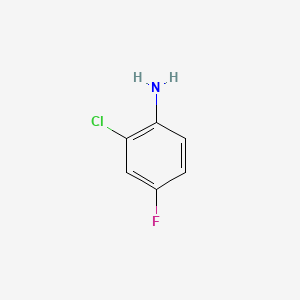

2-Chloro-4-fluoroaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAKCYJTJGTSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062182 | |

| Record name | Benzenamine, 2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-02-7 | |

| Record name | 2-Chloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-chloro-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-fluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K77X364T56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Chloro-4-fluoroaniline

An In-depth Technical Guide to 2-Chloro-4-fluoroaniline (CAS No. 2106-02-7)

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound, identified by its CAS number 2106-02-7, has emerged as a critical intermediate of significant value.[1] Its unique trifunctionalized benzene ring—featuring an amine, a chloro group, and a fluoro group—offers a versatile scaffold for constructing complex molecular architectures. The specific ortho-chloro and para-fluoro substitution pattern profoundly influences the molecule's reactivity, bioavailability, and metabolic stability when incorporated into larger bioactive compounds.[2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core properties, synthesis, reactivity, and safe handling of this compound, grounded in field-proven insights and established scientific principles.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The physical and chemical characteristics of this compound are well-documented, ensuring reliability in experimental design.

Physical and Chemical Properties

The compound is typically encountered as a colorless to light yellow or orange clear liquid, a physical state that simplifies handling and reaction setup.[3] Its key properties are summarized below for rapid reference.

| Property | Value | Reference(s) |

| CAS Number | 2106-02-7 | [4] |

| Molecular Formula | C₆H₅ClFN | [5] |

| Molecular Weight | 145.56 g/mol | [5] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Boiling Point | 192 °C (lit.) | [4][6] |

| Density | 1.219 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index (n20/D) | 1.554 (lit.) | [4][6] |

| EINECS Number | 218-282-0 | [4] |

| InChI Key | XRAKCYJTJGTSMM-UHFFFAOYSA-N | [4] |

| SMILES | NC1=C(Cl)C=C(F)C=C1 | [4] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials. While raw spectral data is available through various chemical databases, this section explains the expected spectral features, providing the causal reasoning essential for accurate interpretation.[4][]

Workflow for Spectroscopic Analysis

Caption: Standard workflow for spectroscopic characterization.

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum will display signals for three distinct aromatic protons and the amine protons.

-

Amine Protons (-NH₂): A broad singlet typically appears around 3.7 ppm. Its chemical shift is variable and depends on concentration and solvent.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as complex multiplets between approximately 6.6 and 7.1 ppm.

-

The proton at C5 (ortho to Fluorine, meta to Chlorine) will be a triplet of doublets.

-

The proton at C6 (ortho to the amine, meta to Fluorine) will be a doublet of doublets.

-

The proton at C3 (ortho to both Chlorine and the amine) will also be a doublet of doublets. The coupling constants (J-values) arising from interactions with the fluorine atom (H-F coupling) and adjacent protons are key to definitive assignment.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically unique. The carbon attached to fluorine (C4) will exhibit a large coupling constant (¹J C-F), appearing as a doublet, which is a hallmark of fluorinated aromatics. The other carbons will show smaller 2, 3, or 4-bond couplings to fluorine.

FT-IR (Infrared Spectroscopy): The IR spectrum provides functional group information.

-

N-H Stretching: Two characteristic sharp peaks will be observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C-N Stretching: A peak around 1250-1350 cm⁻¹ indicates the aromatic amine C-N stretch.

-

C-F Stretching: A strong absorption peak will be present in the 1100-1250 cm⁻¹ range.

-

C-Cl Stretching: A peak in the 700-850 cm⁻¹ region is indicative of the C-Cl bond.

-

Aromatic C=C Stretching: Multiple peaks will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Under Electron Ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 145. A characteristic (M+2)⁺ peak at m/z 147, with an intensity approximately one-third of the M⁺ peak, is definitive evidence for the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[8]

Part 2: Synthesis, Reactivity, and Applications

The utility of this compound stems from its accessibility via established synthetic routes and its predictable reactivity, making it a reliable precursor in multi-step syntheses.

Validated Synthetic Methodology

The most common and industrially scalable synthesis starts from the readily available 4-fluoroaniline. The rationale behind this multi-step process is to control regioselectivity during the chlorination step. The amino group is a strong activating group, but direct chlorination can lead to multiple products. Therefore, a protection-chlorination-deprotection strategy is employed for a clean, high-yield conversion.

Synthetic Pathway from 4-Fluoroaniline

Caption: Key stages in the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Step 1: Acetylation (Protection)

-

To a stirred solution of 4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or water), add acetic anhydride (1.1 eq) dropwise at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

The product, 4-fluoroacetanilide, often precipitates and can be isolated by filtration, washing with cold water, and drying. This protection step is crucial as it moderates the activating effect of the amino group and directs the subsequent electrophilic substitution.

-

-

Step 2: Regioselective Chlorination

-

Dissolve the dried 4-fluoroacetanilide (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution. The acetamido group is an ortho-, para-director, and since the para position is blocked by fluorine, chlorination is directed to the ortho position.

-

Heat the reaction mixture (e.g., to 90 °C) for several hours, monitoring progress by TLC/LC-MS. NCS is chosen as a mild and selective chlorinating agent, minimizing side reactions.

-

After completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting 2-chloro-4-fluoroacetanilide, typically by recrystallization.

-

-

Step 3: Hydrolysis (Deprotection)

-

Suspend the purified 2-chloro-4-fluoroacetanilide (1.0 eq) in an aqueous acid solution (e.g., 4M HCl).

-

Heat the mixture to reflux for 2-4 hours.[9] The acetyl group is hydrolyzed under these conditions to regenerate the free amine.

-

Cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., 50% NaOH solution) to a pH > 10.[9]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[9]

-

Applications in Drug Discovery and Agrochemicals

This compound serves as a pivotal intermediate for a variety of bioactive molecules. Its substituents are not mere placeholders; they actively contribute to the pharmacological or biological profile of the final product. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides another point for modification or can influence electronic properties.[10]

-

Pharmaceutical Intermediates: It is a core building block for synthesizing antibacterial, anti-cancer, and anti-inflammatory drugs.[2] The aniline moiety allows for the construction of various heterocyclic systems common in medicinal chemistry.

-

Agrochemical Synthesis: The compound is used to prepare high-efficiency herbicides and fungicides through reactions like diazotization, coupling, and amination.[2] For example, it can be a precursor to 2-chloro-4-fluorobenzoic acid, a key intermediate for certain herbicides.[11]

-

Fine Chemicals and Dyes: It also functions as a raw material for specialty fluorinated chemicals and organic dyes, where the halogen substituents can tune the color and performance properties of the final product.[2]

Part 3: Safety, Handling, and Storage Protocols

Authoritative grounding in safety is non-negotiable. This compound is a hazardous substance and must be handled with strict adherence to safety protocols.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 |

Data sourced from Thermo Fisher Scientific Safety Data Sheet.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).[2]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.

-

-

Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

First Aid and Emergency Procedures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the chemical enter drains.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a reliable and valuable intermediate. For the research and development professional, a comprehensive understanding of its profile—from spectroscopic signatures to handling protocols—is essential for leveraging its full potential in the synthesis of novel, high-value molecules. Adherence to rigorous scientific principles and safety protocols will ensure its continued and successful application in advancing chemical discovery.

References

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

Shanghai Talent Chemical Co.,Ltd. (n.d.). This compound CAS 2106-02-7. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]

- Google Patents. (n.d.). CN114790149A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking this compound as raw material.

- Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.

-

Sharma, V., et al. (2022). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 7(1), 1-32. Retrieved from [Link]

Sources

- 1. 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR [m.chemicalbook.com]

- 2. 2106-02-7|this compound|BLD Pharm [bldpharm.com]

- 3. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(2106-02-7) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(2106-02-7) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound(2106-02-7) IR Spectrum [chemicalbook.com]

- 11. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the aniline ring, imparts specific reactivity and properties that are highly sought after in the pharmaceutical and agrochemical industries.[1][2] The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable intermediate in drug discovery and development.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. These properties dictate its solubility, reactivity, and stability under various conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClFN | [4][5] |

| Molecular Weight | 145.56 g/mol | [4][5] |

| CAS Number | 2106-02-7 | [4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 191-192 °C (lit.) | [4][5] |

| Melting Point | Not available (n/a) | [1] |

| Density | 1.219 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n²⁰/D) | 1.554 (lit.) | [4] |

| pKa | 2.71 ± 0.10 (Predicted) | [4] |

| Water Solubility (LogS) | -2.74 (Predicted) | [6] |

| Flash Point | 209 °F (98.3 °C) | [4] |

Note on Melting Point: While some sources list a value of 192 °C, this is inconsistent with the compound being a liquid at room temperature and aligns with the reported boiling point. Other sources explicitly state the melting point is not available.[1][4] Further experimental determination is required for a definitive value.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for the identification, quantification, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. Key characteristic absorptions would include N-H stretching vibrations for the amine group and C-H and C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS)

Coupled with gas chromatography (GC-MS), mass spectrometry is a powerful tool for identifying and quantifying this compound, as well as detecting any impurities.[2] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The absorption maxima are influenced by the solvent and the substitution pattern on the aromatic ring.[9][10]

Stability and Degradation

This compound is generally stable under normal storage conditions, which include keeping it in a dark place under an inert atmosphere at room temperature.[11] However, like other haloanilines, it can be susceptible to degradation under certain conditions.

-

Thermal Stability: While generally stable, prolonged exposure to high temperatures can lead to decomposition.

-

Photodegradation: Aromatic amines and halogenated compounds can be susceptible to photodegradation upon exposure to UV light. Studies on similar chloroanilines have shown that photodegradation can occur, potentially leading to dehalogenation and the formation of other products.[12]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents.[3]

Applications in Drug Development

The unique combination of chloro and fluoro substituents makes this compound a valuable synthon in medicinal chemistry. The aniline moiety provides a reactive handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and participation in cross-coupling reactions to construct more complex molecular scaffolds.[13] The halogen atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.

Caption: Role of this compound in Drug Development.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties of this compound.

Protocol 1: Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus under atmospheric pressure. A micro-distillation setup is suitable for small quantities. The temperature at which the liquid consistently condenses and is collected is recorded as the boiling point.

Protocol 2: Spectroscopic Analysis (NMR, IR)

-

NMR Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz). Process the data to obtain chemical shifts, coupling constants, and integration values.

-

IR Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) for analysis.

-

IR Spectrum Acquisition: Obtain the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. tandfonline.com [tandfonline.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound CAS#: 2106-02-7 [m.chemicalbook.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. 2106-02-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. This compound(2106-02-7) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2106-02-7|this compound|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

2-Chloro-4-fluoroaniline molecular weight and formula

An In-depth Technical Guide to 2-Chloro-4-fluoroaniline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of this compound (CAS No. 2106-02-7), a critical halogenated aniline intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document details the compound's physicochemical properties, validated synthesis protocols, key applications, and essential safety and handling procedures. The unique substitution pattern of chlorine and fluorine on the aniline backbone imparts specific reactivity, making it a versatile building block for a range of high-value molecules.

Core Chemical and Physical Properties

This compound is a specialized chemical compound primarily utilized in organic synthesis. It is identified by the CAS number 2106-02-7.[1][2][3] The compound's molecular structure, featuring both chlorine and fluorine atoms attached to an aniline framework, makes it a highly reactive and versatile precursor in numerous chemical processes.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClFN | [1][2][3][4] |

| Molecular Weight | 145.56 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [5][] |

| Boiling Point | 192 °C (lit.) | [7][8][9] |

| Density | 1.219 g/mL at 25 °C (lit.) | [8][9] |

| Refractive Index (n20/D) | 1.554 (lit.) | [5][8][9] |

| Flash Point | 98 °C (209 °F) | [5] |

| Purity (Assay) | ≥98.0% | [5] |

| InChI Key | XRAKCYJTJGTSMM-UHFFFAOYSA-N | [2][] |

| SMILES | C1=CC(=C(C=C1F)Cl)N | [2][4][] |

Molecular Structure and Reactivity

The molecular architecture of this compound is fundamental to its synthetic utility. The electron-withdrawing nature of the halogen substituents (chlorine and fluorine) and the electron-donating amino group create a unique electronic profile on the benzene ring, directing its reactivity in various organic transformations.

Caption: Structure of this compound.

The presence of halogens enhances the molecule's utility as a building block in reactions such as nucleophilic aromatic substitution and various coupling reactions, which are foundational in modern pharmaceutical and materials science synthesis.

Synthesis Protocol: Chlorination of 4-Fluoroaniline

A common and efficient laboratory-scale synthesis of this compound involves the direct chlorination of 4-fluoroaniline. The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is deliberate; it provides a controlled, electrophilic source of chlorine, minimizing over-chlorination and side-product formation that can occur with harsher reagents like chlorine gas. Acetonitrile is selected as the solvent due to its polarity, which facilitates the dissolution of the reactants, and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (1 equivalent) in acetonitrile.

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1 equivalent) to the solution portion-wise while stirring.

-

Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 2 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove succinimide and any remaining inorganic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be further purified by column chromatography or distillation to yield this compound with high purity (typically >86% yield).[3]

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Agrochemicals

The primary industrial application of this compound is as a pivotal intermediate in organic synthesis. Its structural features are incorporated into a wide array of commercially significant products.

-

Pharmaceuticals: It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[10] Notably, it is used in the development of anti-inflammatory and analgesic drugs, where the specific halogenation pattern can influence the molecule's binding affinity and metabolic stability.

-

Agrochemicals: In the agricultural sector, this compound is integral to the production of modern herbicides and fungicides.[10] These crop protection agents are essential for maintaining agricultural yields.

-

Dye Industry: The versatility of this compound also extends to the dye industry, where it contributes to the creation of vibrant and stable colors for various applications.

Caption: Key application pathways for this compound.

Spectroscopic and Characterization Data

For unambiguous identification and quality assurance, a suite of spectroscopic techniques is employed. While full spectra are lot-specific and available from suppliers, the expected data from ¹H NMR, Mass Spectrometry, and IR spectroscopy are crucial for structure confirmation. Authoritative databases provide reference spectra for this compound.[2][11]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[12] It is designated as a Dangerous Good for transport.[1]

Hazard Identification:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[5][12]

-

H335: May cause respiratory irritation.[12]

Recommended Safety Protocols:

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[7] Use non-sparking tools and prevent the formation of aerosols or mists.[7] Avoid contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[7][12]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin exposure.[7][12]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter for organic vapors and ammonia derivatives.[7][12]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[12] The compound is air-sensitive and should be stored under an inert atmosphere.[5]

-

First-Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][13]

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12][13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][7]

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[5][13]

-

References

-

Exploring this compound: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013. PubChem. [Link]

-

SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [Link]

-

This compound, 97% 5 g | Buy Online. Thermo Scientific Alfa Aesar. [Link]

-

This compound - 2106-02-7, C6H5ClFN. ChemSynthesis. [Link]

-

This compound: A Feasibility Analysis of Manufacturing from a Reliable Supplier. LinkedIn. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. This compound | 2106-02-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | 2106-02-7 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound(2106-02-7) 1H NMR spectrum [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

2-Chloro-4-fluoroaniline melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the aniline core, imparts specific reactivity and properties that are highly valued in the fields of medicinal chemistry and agrochemical development. As an intermediate, its purity and well-defined physical characteristics are paramount for the successful and reproducible synthesis of pharmaceuticals, pesticides, and other specialty chemicals.

This guide provides a detailed examination of the key physicochemical properties of this compound, with a primary focus on its boiling point. As a liquid at ambient temperature, its melting point is not a standard reported characteristic; instead, its boiling point serves as a critical parameter for identification, purity assessment, and process control during purification via distillation. We will explore the theoretical basis of this property and provide a robust, field-proven experimental protocol for its accurate determination, grounded in principles of scientific integrity and laboratory safety.

Core Physicochemical Properties

The fundamental physical and chemical data for this compound are summarized below. These values are essential for designing synthetic routes, performing safety assessments, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 2106-02-7 | [1][2][3] |

| Molecular Formula | C₆H₅ClFN | [2][4] |

| Molecular Weight | 145.56 g/mol | [5] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 191-192 °C (at atmospheric pressure) | [2][3][5][6] |

| 120 °C (at 39.8 mmHg) | ||

| Melting Point | Not Applicable (Liquid at room temperature) | [2] |

| Density | 1.219 g/mL at 25 °C | [3][5][6] |

| Refractive Index | n²⁰/D 1.554 | [3][5][6] |

Understanding Phase Transitions: Melting and Boiling Points

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition is sharp and occurs over a narrow range (typically 0.5-1.0°C).[7] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[7] Since this compound exists as a liquid at standard ambient temperature and pressure, a melting point is not a relevant parameter for its routine characterization. Instead, one would refer to its freezing point, the temperature at which it transitions from liquid to solid upon cooling.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the rapid conversion of the liquid into a vapor.[8] This property is a critical indicator of a liquid's purity. A pure compound will have a distinct and constant boiling point at a given pressure, whereas the presence of non-volatile impurities will typically elevate the boiling point. The boiling point is highly dependent on pressure; for high-boiling compounds like this compound, purification is often conducted under reduced pressure (vacuum distillation) to lower the required temperature and prevent thermal decomposition.

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The determination of a liquid's boiling point is a fundamental laboratory technique. The Thiele tube method is a classic and reliable approach that ensures uniform heating of the sample and thermometer, leading to an accurate measurement.

Causality and Self-Validation in the Protocol

This protocol is designed as a self-validating system. The core principle rests on the precise moment when the vapor pressure of the heated liquid sample just exceeds the external atmospheric pressure (signaled by a rapid stream of bubbles) and the subsequent point of equilibrium upon cooling. The boiling point is recorded as the temperature at which the cooled, contracting vapor allows the external pressure to push a small amount of liquid back into the capillary tube. This specific, observable event provides a sharp and reproducible endpoint, minimizing subjective error. The slow, controlled heating rate is crucial; it ensures thermal equilibrium between the sample, the heating medium, and the thermometer, which is the foundation of an accurate measurement.

Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[1][9][10] Therefore, all handling and experimental procedures must be conducted with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[1][10]

-

Handling: Avoid direct contact with skin and eyes.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[1][11]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][9]

Apparatus and Reagents

-

This compound (sample)

-

Thiele tube

-

High-temperature-range thermometer (-10°C to 250°C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating oil (liquid paraffin or silicone oil)

-

Bunsen burner or heating mantle

-

Clamp and stand

Step-by-Step Methodology

-

Apparatus Setup: Securely clamp the Thiele tube to a retort stand. Fill the tube with heating oil until the level is just above the top of the side-arm loop.

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Take a capillary tube that has been sealed at one end. Place the capillary tube, open-end down, into the test tube containing the aniline sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immersion: Insert the thermometer and the attached test tube into the Thiele tube. The thermometer bulb should be positioned centrally in the main arm of the tube, well below the level of the side arm.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or a heating mantle.[12] The design of the tube will promote natural convection, ensuring uniform temperature distribution in the oil bath.

-

Observation (Initial Stage): As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation (Boiling Point): Continue heating slowly (approx. 2°C per minute) until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Recording the Boiling Point: Stop heating. Allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

-

Verification: For robust results, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a second, consistent reading.

Visualizing the Workflow

The following diagram illustrates the logical flow and key decision points in the boiling point determination protocol.

Caption: Logical workflow for boiling point determination using the Thiele tube method.

The experimental setup is visualized below.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 2106-02-7 [chemicalbook.com]

- 4. 2106-02-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 2106-02-7 [m.chemicalbook.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. scribd.com [scribd.com]

Navigating the Solubility Landscape of 2-Chloro-4-fluoroaniline: A Technical Guide for Researchers

Abstract

2-Chloro-4-fluoroaniline is a pivotal building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its solubility in various organic solvents is a critical parameter that governs reaction kinetics, purification strategies, and formulation development. This in-depth technical guide addresses the notable gap in publicly available quantitative solubility data for this compound. It provides researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties, qualitative solubility predictions, a detailed experimental protocol for precise solubility determination, and an introduction to thermodynamic modeling for predictive insights. This guide is designed to empower researchers to navigate the solubility landscape of this important synthetic intermediate with scientific rigor and practical efficiency.

Introduction: The Significance of Solubility in Chemical Synthesis

The solubility of a compound is not merely a physical constant but a cornerstone of process chemistry. For this compound, a halogenated aniline, understanding its behavior in different solvent systems is paramount for optimizing synthetic yields, controlling impurity profiles, and developing robust crystallization processes. The strategic selection of a solvent based on solubility data can significantly impact the efficiency, scalability, and economics of a chemical manufacturing process.

A comprehensive literature search reveals a conspicuous absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, takes a multifaceted approach: it consolidates the known physicochemical properties, offers a framework for predicting solubility based on molecular structure, and provides a validated experimental methodology for researchers to generate their own high-quality data.

Physicochemical Characterization of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility. This compound is a substituted aniline with a molecular formula of C₆H₅ClFN and a molecular weight of 145.56 g/mol [1]. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClFN | [1][2] |

| Molecular Weight | 145.56 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow or light orange clear liquid | |

| Boiling Point | 191°C to 192°C | [2][4] |

| Density | 1.219 g/mL at 25°C | [2][4] |

| Refractive Index | 1.554 | [2][4] |

These properties, particularly the presence of polar amino (-NH₂) and electronegative chloro (-Cl) and fluoro (-F) groups on a nonpolar benzene ring, suggest a nuanced solubility profile.

Qualitative Solubility Profile: A "Like Dissolves Like" Approach

In the absence of explicit experimental data, the principle of "like dissolves like" provides a valuable framework for predicting the solubility of this compound in various organic solvents. The molecule possesses both polar (amino and halogen groups) and non-polar (aromatic ring) characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group of this compound can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. This suggests that it is likely to be soluble in polar protic solvents that can engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate): These solvents possess a significant dipole moment and can interact with the polar functionalities of this compound through dipole-dipole interactions. Good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the benzene ring provides non-polar character, which should allow for some degree of solubility in non-polar aromatic solvents like toluene through π-π stacking interactions. Solubility in non-polar aliphatic solvents like hexane is expected to be lower due to the significant polarity mismatch.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of a chlorine atom in the solute, good solubility is expected in chlorinated solvents due to favorable dipole-dipole and van der Waals interactions.

This qualitative assessment serves as a starting point for solvent screening and experimental design.

Experimental Determination of Solubility: A Step-by-Step Protocol

To address the existing data gap, a robust and reliable experimental method for determining the solubility of this compound is essential. The isothermal saturation method is a widely accepted technique for this purpose.

Principle

An excess of the solid solute is equilibrated with a known amount of solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or temperature probe

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Caption: Isothermal Saturation Method Workflow

Detailed Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the different organic solvents to be tested. The presence of undissolved solid is crucial.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.

-

Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter.

-

Quantification: Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculation: The solubility (S) is calculated using the following equation:

S (g/L) = C * DF

where C is the concentration of the diluted sample in g/L and DF is the dilution factor.

Introduction to Thermodynamic Modeling for Solubility Prediction

For a more advanced and predictive understanding of solubility, thermodynamic models can be employed. These models, such as the UNIFAC and NRTL models, use group contribution methods or activity coefficients to predict solubility in various solvents[5][6]. While a detailed exposition of these models is beyond the scope of this guide, it is important for researchers to be aware of these powerful predictive tools. Recent advancements also incorporate machine learning approaches to enhance solubility prediction accuracy[7][8]. These in silico methods can be invaluable for high-throughput solvent screening and for prioritizing experimental work.

Safety and Handling of this compound

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation[3][9][10].

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection[3].

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray[9][10]. Wash hands and any exposed skin thoroughly after handling[3].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[9][10].

Always consult the latest Safety Data Sheet (SDS) before handling this compound[3][9].

Conclusion

References

- Thermo Fisher Scientific Inc. (2025). SAFETY DATA SHEET: this compound.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

-

PubChem. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013. [Link]

- Aarti Industries. (2021). GPS Safety Summary: 2-Fluoroaniline.

- Thermo Fisher Scientific Inc. (2011). SAFETY DATA SHEET: 4-Chloro-2-fluoroaniline.

- Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.

-

Jouyban, A. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models. Journal of Pharmaceutical Sciences, 95(5), 1153-1162. [Link]

-

Jouyban, A. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(5), 1138-1152. [Link]

-

Budkov, Y. A., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ChemRxiv. [Link]

-

Shirazian, S., et al. (2025). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. European Journal of Pharmaceutical Sciences, 107338. [Link]

-

Buzzi, S. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate. [Link]

Sources

- 1. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2106-02-7 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Spectroscopic Guide to 2-Chloro-4-fluoroaniline for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of 2-Chloro-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and for quality control during its production. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented with the causal insights behind experimental choices and protocols.

Introduction

This compound (CAS No: 2106-02-7) is a substituted aniline with the molecular formula C₆H₅ClFN.[1][][3] Its chemical structure, characterized by the presence of chloro, fluoro, and amino groups on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide will elucidate the structural features of this molecule by interpreting its ¹H NMR, ¹³C NMR, IR, and MS spectra. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reliability for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Proton (¹H) NMR Spectroscopy

Principle & Experimental Causality: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the electronegativity of neighboring atoms and groups. In this compound, the aromatic protons are influenced by the electronic effects of the chloro, fluoro, and amino substituents, leading to a complex but interpretable splitting pattern. The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shifts.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ exhibits signals in both the aromatic and amine regions. The aromatic protons show complex splitting patterns due to coupling with each other and with the fluorine atom.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | ~3.60 | Broad Singlet | 2H |

| Ar-H | ~6.62 | Doublet of doublets | 2H |

| Ar-H | ~6.89 | Triplet | 2H |

Table 1: Summary of ¹H NMR data for this compound.[4]

The broad singlet at approximately 3.60 ppm corresponds to the two protons of the primary amine group.[4] The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The aromatic region displays a doublet of doublets around 6.62 ppm and a triplet around 6.89 ppm, each integrating to two protons.[4] The specific coupling constants (J-values) would provide more detailed information about the connectivity of the aromatic protons.

Carbon-13 (¹³C) NMR Spectroscopy

Principle & Experimental Causality: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a higher sample concentration are typically required compared to ¹H NMR.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in ~0.7 mL of CDCl₃.

-

-

Instrument Parameters (100 MHz Spectrometer):

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: 256-1024 scans are common to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

¹³C NMR Data Interpretation

The ¹³C NMR spectrum of this compound will show distinct signals for each of the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will exhibit a large coupling constant (¹J C-F).

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | ~115.69, ~116.10, ~142.57, ~156.38 |

Table 2: Summary of ¹³C NMR data for this compound.[4]

The provided data shows four distinct signals in the aromatic region.[4] The signal at approximately 156.38 ppm with a large coupling constant (J = 235.2 Hz) is characteristic of the carbon directly bonded to the fluorine atom. The other signals correspond to the remaining aromatic carbons, with their specific assignments requiring more detailed 2D NMR experiments or comparison with predicted spectra.

Caption: Generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Principle & Experimental Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of specific functional groups. For this compound, we expect to see characteristic absorptions for the N-H bonds of the amine, C-N bond, C-Cl bond, C-F bond, and the aromatic C-H and C=C bonds. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

IR Data Interpretation

The IR spectrum of this compound will display several key absorption bands that are indicative of its structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 1600-1650 | N-H bend | Primary Amine (-NH₂) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1200-1350 | C-N stretch | Aromatic Amine |

| 1000-1400 | C-F stretch | Aryl Fluoride |

| 600-800 | C-Cl stretch | Aryl Chloride |

Table 3: Expected characteristic IR absorption bands for this compound.

The presence of a pair of bands in the 3300-3500 cm⁻¹ region is a strong indicator of the primary amine group (symmetric and asymmetric N-H stretching). The exact positions of the C-F and C-Cl stretching bands can be influenced by the substitution pattern on the aromatic ring.

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Principle & Experimental Causality: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common ionization technique that often leads to fragmentation of the molecule, providing structural clues from the resulting fragment ions. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum of this compound.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

-

Mass Spectrum Interpretation

The mass spectrum of this compound will provide its molecular weight and characteristic fragmentation patterns.

| m/z Value | Interpretation |

| 145/147 | Molecular Ion (M⁺) peak, showing the isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl). |

| 110 | Loss of Chlorine radical (M - Cl)⁺ |

| 83 | Further fragmentation, potentially loss of HCN from the (M - Cl)⁺ fragment. |

Table 4: Predicted major fragments in the EI mass spectrum of this compound.

The molecular ion peak (M⁺) is expected at m/z 145 for the molecule containing the ³⁵Cl isotope and at m/z 147 for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.[1] This isotopic signature is a definitive indicator of the presence of one chlorine atom. The fragmentation pattern can provide further confirmation of the structure.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the atoms in the molecule, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and elemental composition. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this important chemical intermediate.

References

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-6-chloro-4-fluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-fluoroaniline

Introduction: The Significance of Spectroscopic Analysis for 2-Chloro-4-fluoroaniline

This compound is a substituted aromatic amine whose utility in organic synthesis is dictated by its specific molecular structure. The precise arrangement of the chloro, fluoro, and amino substituents on the aniline ring governs its reactivity and potential applications. Therefore, unambiguous structural elucidation is paramount for quality control, reaction monitoring, and regulatory compliance. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of each proton in the molecule.

Theoretical Principles: Substituent Effects on the Aromatic ¹H NMR Spectrum

The chemical shifts of the aromatic protons in this compound are primarily influenced by the interplay of the electronic effects of the three substituents: the amino (-NH₂), chloro (-Cl), and fluoro (-F) groups.

-

Amino Group (-NH₂): The amino group is a strong activating group, donating electron density to the aromatic ring through resonance (+R effect). This effect is most pronounced at the ortho and para positions, causing a significant upfield shift (to lower ppm values) of the protons at these positions.

-

Fluorine (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect), which deshields nearby protons, shifting them downfield. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect), particularly to the ortho and para positions, causing some shielding. For fluorine, the inductive effect generally outweighs the resonance effect, but the latter still plays a crucial role in determining the final chemical shifts.

-

Chlorine (-Cl): Similar to fluorine, chlorine is an electronegative atom with a -I effect. It is less electronegative than fluorine but has a weaker +R effect. The overall impact of chlorine is electron-withdrawing, leading to a downfield shift of the aromatic protons.

The combination of these effects in this compound results in a complex and unique ¹H NMR spectrum. The protons on the aromatic ring are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data for this compound

Based on the analysis of substituent effects and comparison with structurally related compounds such as 4-fluoroaniline, 2-chloroaniline, and 3-chloro-4-fluoroaniline, the following ¹H NMR spectral parameters are predicted for this compound in a deuterated chloroform (CDCl₃) solvent.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-3 | ~ 6.8 - 7.0 | Doublet of doublets (dd) | ³J(H3-F) ≈ 8.0 - 9.0 Hz, ⁴J(H3-H5) ≈ 2.5 - 3.0 Hz | 1H |

| H-5 | ~ 6.6 - 6.8 | Doublet of doublets of doublets (ddd) | ³J(H5-H6) ≈ 8.5 - 9.5 Hz, ³J(H5-F) ≈ 4.0 - 5.0 Hz, ⁴J(H5-H3) ≈ 2.5 - 3.0 Hz | 1H |

| H-6 | ~ 6.9 - 7.1 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5 - 9.5 Hz, ⁵J(H6-F) ≈ 0.5 - 1.0 Hz | 1H |

| -NH₂ | ~ 3.5 - 4.5 | Broad singlet (s) | - | 2H |

Disclaimer: The chemical shifts and coupling constants presented are estimated values and may differ from experimentally determined data. The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit three distinct signals in the aromatic region and one broad signal for the amine protons.

-

H-6: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing chloro and fluoro groups. The strong shielding from the amino group will be somewhat counteracted by the deshielding effects of the halogens, placing its signal in the downfield region of the aromatic spectrum for an aniline derivative. It will appear as a doublet of doublets due to coupling with H-5 and a small long-range coupling with the fluorine atom.

-

H-3: This proton is ortho to the chloro group and meta to the amino and fluoro groups. It will be significantly deshielded by the adjacent chlorine atom. The signal is expected to be a doublet of doublets due to coupling with the fluorine atom and H-5.

-

H-5: This proton is positioned between the fluorine and H-6 and is also coupled to H-3. The combined coupling interactions will result in a complex multiplet, likely a doublet of doublets of doublets.

-

-NH₂ Protons: The protons of the amino group will typically appear as a broad singlet. The chemical shift of this signal is variable and can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds. For resolving N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be beneficial as it slows down the proton exchange.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) in Hertz.

-

Visualization of Molecular Structure and J-Coupling Interactions

To visually represent the relationships between the protons in this compound, a molecular structure diagram and a J-coupling interaction diagram are provided below.

Caption: Predicted J-coupling interactions in this compound.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. While based on predicted data due to the scarcity of public experimental spectra, the analysis is grounded in fundamental NMR principles and substituent effect theory. The provided spectral predictions, interpretation, experimental protocol, and visualizations serve as a valuable resource for scientists and researchers working with this important chemical intermediate, enabling them to confidently approach its structural characterization.

References

-

Spectral Database for Organic Compounds (SDBS): A comprehensive database of spectral data for organic compounds, which can be used to find data for analogous structures. [Link]

-

Reich, H. J. NMR Chemical Shifts of Common Laboratory Solvents. University of Wisconsin. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. A standard textbook on spectroscopic methods for organic chemistry.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

An In-Depth Technical Guide to the 13C NMR Analysis of 2-Chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control. This document elucidates the theoretical underpinnings of substituent effects on aromatic 13C chemical shifts and the principles of carbon-fluorine (C-F) coupling. A detailed, step-by-step experimental protocol for sample preparation and spectral acquisition is provided. The core of this guide is a meticulous assignment of the 13C NMR signals of this compound, correlating predicted chemical shifts, based on empirical substituent effects, with observed spectral data, including the characteristic C-F coupling patterns.

Introduction